4,6-Dimethyl-2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Beschreibung
4,6-Dimethyl-2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 1430233-43-4) is a boronate ester-functionalized pyrimidine derivative. Its molecular formula is C₁₂H₁₉BN₂O₂, with a molecular weight of 234.10 g/mol . The compound features a pyrimidine core substituted with methyl groups at positions 4 and 6, a pyrrolidin-1-yl group at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) moiety at position 3. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl and heteroaryl compounds for pharmaceuticals and materials science .
Key physicochemical properties include:
Eigenschaften
Molekularformel |
C16H26BN3O2 |
|---|---|
Molekulargewicht |
303.2 g/mol |
IUPAC-Name |
4,6-dimethyl-2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C16H26BN3O2/c1-11-13(17-21-15(3,4)16(5,6)22-17)12(2)19-14(18-11)20-9-7-8-10-20/h7-10H2,1-6H3 |
InChI-Schlüssel |
UBNZHMAMPYDRIP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)N3CCCC3)C |
Herkunft des Produkts |
United States |
Biologische Aktivität
Overview
4,6-Dimethyl-2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a synthetic organic compound that features a pyrimidine core substituted with a pyrrolidine moiety and a dioxaborolane group. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets, such as enzymes involved in cellular signaling pathways. The pyrrolidine and pyrimidine moieties are crucial for binding to these targets, leading to modulation of their activity. Research indicates that the compound may exhibit selectivity towards certain kinases, which are pivotal in various biological processes including cell proliferation and differentiation.
Inhibition Studies
Recent studies have focused on the inhibition of dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which plays a significant role in neuronal development and has been implicated in neurodegenerative diseases such as Alzheimer's disease. The compound has shown promising results in inhibiting DYRK1A with an IC50 value in the low nanomolar range (e.g., 76 nM) . This highlights its potential utility in treating conditions associated with DYRK1A dysregulation.
| Compound | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| 4,6-Dimethyl-2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | DYRK1A | 76 | High |
| Compound 11 | DYRK1A | 186 | Moderate |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications to the pyrimidine and pyrrolidine components can significantly influence the biological activity of the compound. For instance:
- Pyrrolidine Substituents : Variations in the substituents on the pyrrolidine ring can enhance binding affinity and selectivity towards DYRK1A.
- Dioxaborolane Group : The presence of the dioxaborolane moiety contributes to the compound's stability and solubility, which are critical for its bioavailability.
Neurodegenerative Disease Models
In preclinical models of Alzheimer's disease, compounds similar to 4,6-Dimethyl-2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine have demonstrated neuroprotective effects by reducing tau phosphorylation and amyloid-beta accumulation. These findings suggest that targeting DYRK1A could be a viable strategy for developing therapeutics aimed at mitigating cognitive decline associated with neurodegeneration .
Cancer Research
The inhibition of DYRK1A also presents opportunities in oncology. Overexpression of DYRK1A has been linked to various cancers due to its role in cell cycle regulation. Compounds that effectively inhibit this kinase could potentially slow tumor growth and enhance the efficacy of existing cancer therapies .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine-Based Boronate Esters
Non-Pyrimidine Heterocyclic Boronate Esters
Physicochemical Properties
- Boiling Point : The tetrahydropyran-substituted pyrimidine (414.6°C) has a higher boiling point than the target compound due to increased molecular weight and polarity.
- pKa : The pyrrolidinyl group in the target compound contributes to a predicted pKa of ~1.35 , similar to other pyrimidine boronate esters.
- Solubility: Amino-substituted derivatives (e.g., 4-Methyl-5-(pinacol boronate)pyrimidin-2-amine) exhibit higher aqueous solubility compared to methyl- or methoxy-substituted analogs .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound’s pyrrolidinyl group introduces steric hindrance, reducing coupling efficiency compared to less hindered analogs like 2,6-dimethoxypyrimidine boronate esters .
- Electronic Effects: Methoxy groups (electron-donating) in 2,6-Dimethoxy-5-(pinacol boronate)pyrimidine enhance reaction rates with aryl halides, whereas methyl groups (weaker donors) result in moderate reactivity .
Vorbereitungsmethoden
Preparation Methods of 4,6-Dimethyl-2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
General Synthetic Strategy
The synthesis typically involves the following key steps:
- Construction or procurement of a suitably substituted pyrimidine core (4,6-dimethylpyrimidine).
- Introduction of the pyrrolidin-1-yl group at the 2-position via nucleophilic substitution or amination.
- Installation of the boronic ester group at the 5-position through borylation reactions, often using diboron reagents.
Specific Synthetic Routes
Starting Materials and Key Reagents
- 4,6-Dimethylpyrimidine or its halogenated derivatives (e.g., 4,6-dimethyl-5-halopyrimidine).
- Pyrrolidine as the nucleophile for substitution at the 2-position.
- Bis(pinacolato)diboron (B2pin2) or similar boron sources for borylation.
- Catalysts such as palladium complexes (e.g., Pd(dppf)Cl2) for borylation reactions.
- Bases like sodium carbonate or potassium acetate to facilitate the borylation.
Stepwise Preparation
Halogenation of 4,6-Dimethylpyrimidine
The 5-position of 4,6-dimethylpyrimidine is selectively halogenated (commonly brominated or chlorinated) to yield 4,6-dimethyl-5-halopyrimidine. This halogen serves as a leaving group for subsequent substitution or borylation.Nucleophilic Substitution at 2-Position
The 2-position is functionalized by reacting the halogenated pyrimidine with pyrrolidine under basic or neutral conditions to substitute the halogen with the pyrrolidin-1-yl group. This step may proceed via nucleophilic aromatic substitution (S_NAr).Borylation of the 5-Halopyrimidine Intermediate
The 5-halogenated intermediate bearing the pyrrolidin-1-yl substituent is subjected to palladium-catalyzed borylation using bis(pinacolato)diboron. Typical conditions involve a palladium catalyst, a base such as sodium carbonate, and a polar aprotic solvent (e.g., dimethylformamide or dioxane) at elevated temperature (80–100°C). This step installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position.Purification and Characterization
The final product is purified by column chromatography or recrystallization. Structural confirmation is achieved by Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and sometimes X-ray crystallography.
Reaction Conditions and Optimization
- Catalyst Loading: Typically 1–5 mol% palladium catalyst.
- Temperature: 80–100°C for efficient borylation.
- Base: Sodium carbonate or potassium acetate is preferred for mild basic conditions.
- Solvent: Polar aprotic solvents such as dimethylformamide, dioxane, or tetrahydrofuran.
- Reaction Time: 12–24 hours depending on scale and reactivity.
Representative Reaction Scheme
| Step | Reactants/Conditions | Product Intermediate |
|---|---|---|
| 1 | 4,6-Dimethylpyrimidine + NBS (N-bromosuccinimide) | 4,6-Dimethyl-5-bromopyrimidine |
| 2 | 4,6-Dimethyl-5-bromopyrimidine + Pyrrolidine, base | 4,6-Dimethyl-2-(pyrrolidin-1-yl)-5-bromopyrimidine |
| 3 | Intermediate + B2pin2 + Pd catalyst + base, heat | 4,6-Dimethyl-2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Data Table: Typical Reaction Parameters for Borylation Step
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (1–5 mol%) | Palladium complex with diphenylphosphinoferrocene ligand |
| Base | Sodium carbonate or potassium acetate (2 equiv) | Mild base to facilitate borylation |
| Solvent | Dimethylformamide, dioxane, or THF | Polar aprotic solvents preferred |
| Temperature | 80–100 °C | Elevated temperature for reaction rate |
| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |
| Yield | 60–85% | Dependent on substrate purity and conditions |
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Confirm substitution pattern and integrity of the boronic ester group. ^1H, ^13C, and ^11B NMR are commonly used.Mass Spectrometry (MS):
Molecular ion peak confirms molecular weight consistent with the boronic ester-substituted pyrimidine.High-Performance Liquid Chromatography (HPLC):
Used to assess purity and monitor reaction progress.Elemental Analysis:
Confirms composition and purity.
Summary of Research Perspectives
- The preparation method is well-established in the context of heterocyclic boronic esters, leveraging palladium-catalyzed borylation of halogenated pyrimidines.
- Variations in catalyst systems and bases can optimize yields and selectivity.
- The pyrrolidin-1-yl substitution enhances the compound’s utility in medicinal chemistry by modifying solubility and biological activity.
- The boronic ester functionality enables further functionalization via Suzuki-Miyaura cross-coupling, making this compound a valuable intermediate.
Q & A
Basic Question: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:
Borylation: Introduce the pinacol boronate ester group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
Pyrrolidine Substitution: React 4,6-dimethyl-2-chloropyrimidine with pyrrolidine in the presence of a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours .
Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.
Key Reaction Conditions Table:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Borylation | Pd(dppf)Cl₂, B₂Pin₂, DMF, 80°C, 12h | ~60% | |
| Substitution | Pyrrolidine, K₂CO₃, DMSO, 100°C, 24h | ~75% |
Advanced Question: How to troubleshoot low yields in Suzuki-Miyaura coupling reactions involving this boronate?
Methodological Answer:
Low yields often arise from:
- Oxygen Sensitivity: Ensure rigorous degassing of solvents (e.g., THF or DME) and use Schlenk-line techniques .
- Catalyst Optimization: Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) and ligand ratios. For electron-deficient aryl halides, Pd(OAc)₂ with SPhos ligand is effective .
- Base Selection: Screen bases (e.g., Cs₂CO₃ vs. K₃PO₄) to balance reactivity and side reactions.
- Boronate Stability: Confirm boronate integrity via ¹¹B NMR (δ ~30 ppm for sp² boron) .
Basic Question: What analytical techniques validate purity and structure?
Methodological Answer:
- ¹H/¹³C NMR: Key peaks include pyrrolidine N-CH₂ (δ ~3.2 ppm) and pyrimidine C-B (δ 165–170 ppm in ¹³C) .
- HRMS: Expect [M+H]⁺ at m/z 358.2284 (C₁₇H₂₈BN₃O₂) with <2 ppm error .
- HPLC: Use a C18 column (MeCN/H₂O + 0.1% TFA) to confirm ≥95% purity .
Advanced Question: How to resolve contradictory NOESY data for pyrrolidine conformation?
Methodological Answer:
Contradictions may arise from dynamic puckering of pyrrolidine. Strategies:
Variable Temperature NMR: Conduct experiments at 243K to slow ring inversion and resolve distinct proton environments .
DFT Calculations: Compare computed NOESY correlations (e.g., Gaussian 16, B3LYP/6-31G*) with experimental data to identify dominant conformers .
Basic Question: What storage conditions prevent boronate hydrolysis?
Methodological Answer:
- Temperature: Store at –20°C in sealed, argon-flushed vials .
- Solvent: Dissolve in dry THF or DMF with 3Å molecular sieves to absorb moisture .
- Stability Monitoring: Check ¹¹B NMR quarterly; hydrolysis produces boronic acid (δ ~7 ppm) .
Advanced Question: How to design SAR studies for kinase inhibition using this compound?
Methodological Answer:
Core Modifications: Synthesize analogs with varied substituents (e.g., 4-Cl, 6-OMe) to probe steric/electronic effects .
Binding Assays: Use FRET-based kinase assays (e.g., EGFR, CDK2) with ATP concentration gradients (0–1 mM) .
Docking Studies: Perform Glide SP docking (Schrödinger Suite) to map interactions with kinase hinge regions .
Basic Question: How to quantify trace impurities in bulk samples?
Methodological Answer:
- LC-MS/MS: Detect impurities (e.g., de-borylated byproduct) with MRM transitions (Q1: 358.2 → Q3: 152.1) .
- Limits: Calibrate against reference standards (e.g., 4,6-dimethyl-2-pyrrolidinylpyrimidine) .
Advanced Question: What computational methods predict aqueous solubility?
Methodological Answer:
COSMO-RS: Input SMILES string to compute logS (e.g., –3.5 ± 0.2 indicates poor solubility) .
Molecular Dynamics: Simulate solvation free energy in TIP3P water (GROMACS) using GAFF force fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
